4-chloro-N-(2-(2-(3-fluorophenyl)thiazol-4-yl)ethyl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-chloro-N-(2-(2-(3-fluorophenyl)thiazol-4-yl)ethyl)benzenesulfonamide is a complex organic compound that belongs to the class of thiazole derivatives. Thiazoles are five-membered heterocyclic compounds containing both sulfur and nitrogen atoms. This particular compound is characterized by the presence of a 3-fluorophenyl group attached to the thiazole ring, which is further linked to a benzenesulfonamide moiety. Thiazole derivatives are known for their diverse biological activities, including antibacterial, antifungal, anti-inflammatory, and antitumor properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N-(2-(2-(3-fluorophenyl)thiazol-4-yl)ethyl)benzenesulfonamide typically involves multiple steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized by the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides under acidic conditions.
Introduction of the 3-Fluorophenyl Group: The 3-fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a fluorobenzene derivative reacts with a suitable nucleophile.
Coupling with Benzenesulfonamide: The final step involves coupling the thiazole derivative with benzenesulfonamide using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) under mild conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) under acidic conditions.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) under anhydrous conditions.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nucleophiles like sodium methoxide (NaOCH₃) in polar solvents.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines or thiols.
Substitution: Halogenated or alkylated derivatives.
Scientific Research Applications
4-chloro-N-(2-(2-(3-fluorophenyl)thiazol-4-yl)ethyl)benzenesulfonamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-chloro-N-(2-(2-(3-fluorophenyl)thiazol-4-yl)ethyl)benzenesulfonamide involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Similar Compounds
2,4-Disubstituted Thiazoles: These compounds share the thiazole ring structure and exhibit similar biological activities.
Thiazole Derivatives with Different Substituents: Compounds with variations in the substituents on the thiazole ring can have different biological properties.
Uniqueness
4-chloro-N-(2-(2-(3-fluorophenyl)thiazol-4-yl)ethyl)benzenesulfonamide is unique due to the specific combination of the 3-fluorophenyl group and the benzenesulfonamide moiety, which may enhance its biological activity and specificity compared to other thiazole derivatives .
Properties
Molecular Formula |
C17H14ClFN2O2S2 |
---|---|
Molecular Weight |
396.9 g/mol |
IUPAC Name |
4-chloro-N-[2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl]benzenesulfonamide |
InChI |
InChI=1S/C17H14ClFN2O2S2/c18-13-4-6-16(7-5-13)25(22,23)20-9-8-15-11-24-17(21-15)12-2-1-3-14(19)10-12/h1-7,10-11,20H,8-9H2 |
InChI Key |
STPZAGDJRLMGCB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)F)C2=NC(=CS2)CCNS(=O)(=O)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.